phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate
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Overview
Description
Phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate typically involves the reaction of p-methylsulfonyl acetophenone with 4-un/substituted phenylhydrazine HCl under Fischer indole synthesis conditions. This reaction yields indole derivatives, which are then converted to indole-3-carbaldehyde derivatives by Vilsmeir Haack’s formylation reaction using POCl3 and DMF .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
Phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure but different functional groups.
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties.
Properties
Molecular Formula |
C16H16N2O4S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
phenyl N-(1-methylsulfonyl-2,3-dihydroindol-5-yl)carbamate |
InChI |
InChI=1S/C16H16N2O4S/c1-23(20,21)18-10-9-12-11-13(7-8-15(12)18)17-16(19)22-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,17,19) |
InChI Key |
WYHVMDRTQFDLNT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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